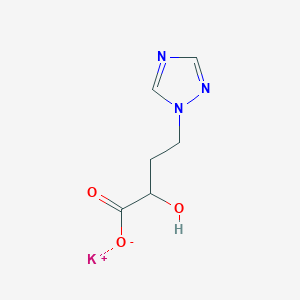

Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate is a chemical compound with the molecular formula C6H9N3O3K. It is a potassium salt of a hydroxybutanoic acid derivative containing a 1,2,4-triazole ring. This compound is known for its unique structure, which combines the properties of both hydroxy acids and triazole rings, making it a versatile compound in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate typically involves the reaction of 2-hydroxy-4-(1,2,4-triazol-1-yl)butanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction conditions usually include:

Temperature: Room temperature

Solvent: Water

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The process involves:

Raw Materials: 2-hydroxy-4-(1,2,4-triazol-1-yl)butanoic acid and potassium hydroxide

Reaction Vessel: Stainless steel reactors with efficient mixing

Purification: Filtration and crystallization to obtain the pure potassium salt

Análisis De Reacciones Químicas

Types of Reactions

Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium

Reduction: Hydrogen gas with a palladium catalyst

Substitution: Alkyl halides in the presence of a base

Major Products Formed

Oxidation: 2-oxo-4-(1,2,4-triazol-1-yl)butanoate

Reduction: 2-hydroxy-4-(dihydro-1,2,4-triazol-1-yl)butanoate

Substitution: 2-alkoxy-4-(1,2,4-triazol-1-yl)butanoate

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicidal Properties

Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate exhibits significant fungicidal activity. It can be utilized in crop protection against a variety of fungal pathogens. The compound works by inhibiting the growth of fungi, thereby protecting crops from diseases that can lead to substantial yield losses.

Formulation and Application Methods

The compound can be formulated into various delivery systems such as:

- Solutions

- Emulsions

- Suspensions

- Powders

- Granules

These formulations can be applied through different methods including spraying, fogging, and coating seeds to ensure effective delivery to the target organisms .

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds, including this compound, possess notable antimicrobial properties. These compounds have been synthesized and tested for their efficacy against various bacterial strains. For instance, studies have shown that certain triazole derivatives exhibit significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Case Studies

Several studies have documented the synthesis and testing of triazole derivatives:

- A study demonstrated the synthesis of new 1,2,3-triazole derivatives with enhanced antibacterial properties through cycloaddition reactions. The synthesized compounds were evaluated for their antimicrobial efficacy against several pathogens .

- Another investigation focused on the synthesis of triazole derivatives with specific structural modifications aimed at improving their pharmacological profiles. These modifications often resulted in increased potency against targeted microbial strains .

Data Tables

| Application Area | Description | Efficacy |

|---|---|---|

| Agricultural | Fungicide for crops | Effective against various fungal pathogens |

| Pharmaceutical | Antimicrobial agent | Significant activity against bacteria |

Mecanismo De Acción

The mechanism of action of Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate involves its interaction with biological molecules. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The hydroxy group allows for hydrogen bonding, enhancing its binding affinity to target molecules.

Comparación Con Compuestos Similares

Similar Compounds

2-hydroxy-4-(1,2,4-triazol-1-yl)butanoic acid: The parent acid form of the compound.

2-oxo-4-(1,2,4-triazol-1-yl)butanoate: An oxidized derivative.

2-hydroxy-4-(dihydro-1,2,4-triazol-1-yl)butanoate: A reduced form.

Uniqueness

Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate is unique due to its combination of a hydroxybutanoic acid derivative and a triazole ring. This dual functionality allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in research and industrial applications.

Actividad Biológica

Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate, also known as KHTB, is a potassium salt with the molecular formula C6H8KN3O3 and a molecular weight of 209.24 g/mol. This compound has garnered attention in various fields, particularly for its potential biological activities and applications in pharmaceuticals and agriculture.

| Property | Value |

|---|---|

| CAS Number | 2260935-69-9 |

| Molecular Formula | C₆H₈KN₃O₃ |

| Molecular Weight | 209.24 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and ethanol |

| Melting Point | Approximately 235 °C |

KHTB exhibits a range of biological activities primarily attributed to its structural features. The presence of the triazole moiety is significant as triazoles are known for their ability to interact with various biological targets, including enzymes and receptors. Research indicates that KHTB may act as an inhibitor of certain enzymes involved in metabolic processes, potentially impacting pathways related to neurodegenerative diseases and oxidative stress.

Antioxidant Activity

KHTB has been associated with antioxidant properties, which can mitigate oxidative stress—a contributing factor in various chronic diseases. The antioxidant activity is believed to stem from the compound's ability to scavenge free radicals and enhance cellular defense mechanisms . This property makes it a candidate for further investigation in therapeutic applications targeting oxidative damage.

Case Studies

- Neuroblastoma Cell Studies : In vitro studies involving neuroblastoma cells have shown that compounds similar to KHTB can protect against oxidative damage induced by amyloid-beta peptides. These findings suggest that KHTB could be explored for its protective effects against neurodegenerative conditions .

- Agricultural Applications : Preliminary research indicates that KHTB may possess insecticidal properties, making it potentially useful in agricultural settings as a biopesticide. The compound's ability to disrupt metabolic processes in pests could lead to further development as an environmentally friendly pest management solution .

Current Research Trends

The ongoing research into KHTB focuses on its multifaceted biological activities. Key areas include:

- Pharmaceutical Development : Investigating KHTB as a potential drug candidate for treating neurodegenerative diseases due to its AChE inhibitory action and antioxidant capabilities.

- Agricultural Innovations : Exploring its efficacy as a biopesticide against common agricultural pests while assessing its environmental impact.

- Mechanistic Studies : Further elucidating the biochemical pathways influenced by KHTB to understand its full therapeutic potential.

Propiedades

IUPAC Name |

potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3.K/c10-5(6(11)12)1-2-9-4-7-3-8-9;/h3-5,10H,1-2H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMKHVZUDBKMAH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCC(C(=O)[O-])O.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8KN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.